molecular formula C15H10Cl2N2S B13060878 4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol

4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol

Cat. No.: B13060878
M. Wt: 321.2 g/mol
InChI Key: RQMZJHLMEMMGLE-UHFFFAOYSA-N
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Description

4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to an imidazole ring, with a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with phenylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of the corresponding thiol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A precursor in the synthesis of various herbicides.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide.

    1-Phenyl-1H-imidazole-2-thiol: A related imidazole derivative with similar properties.

Uniqueness

4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol is unique due to the combination of its dichlorophenyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its thiol group also provides a versatile functional handle for further chemical modifications and interactions with biological targets.

Biological Activity

4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C16H13Cl2N2SC_{16}H_{13}Cl_2N_2S, with a molecular weight of 300.81 g/mol. The compound features a thiol group, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The thiol group can scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, similar to other imidazole derivatives.
  • Cellular Effects : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Biological Activity Overview

Activity TypeFindings
Antimicrobial Exhibits activity against various bacterial strains.
Anti-inflammatory Inhibits COX enzymes, reducing inflammatory markers.
Anticancer Induces apoptosis in specific cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .
  • Anti-inflammatory Effects :
    In vitro assays indicated that this compound significantly inhibited the activity of COX-1 and COX-2 enzymes. The IC50 values were reported as follows:
    • COX-1: 19.45 µM
    • COX-2: 23.8 µM
      These findings suggest its potential as an anti-inflammatory agent comparable to established NSAIDs .
  • Anticancer Properties :
    Research involving human melanoma cells (A375) showed that treatment with the compound led to increased levels of p53 phosphorylation and upregulation of p21, resulting in G2/M cell cycle arrest and apoptosis. This mechanism was linked to ROS generation and subsequent DNA damage .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory IC50 (µM)Anticancer Activity
This compoundModerateCOX-1: 19.45
COX-2: 23.8
Yes
EconazoleHighCOX-1: 15
COX-2: 20
Yes
ClotrimazoleModerateCOX-1: 25
COX-2: 30
Yes

Properties

Molecular Formula

C15H10Cl2N2S

Molecular Weight

321.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-3-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C15H10Cl2N2S/c16-10-6-7-12(13(17)8-10)14-9-19(15(20)18-14)11-4-2-1-3-5-11/h1-9H,(H,18,20)

InChI Key

RQMZJHLMEMMGLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(NC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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